ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
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Overview
Description
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate typically involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate under acidic conditions to form the quinazolinone core . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial, antitumor, and anticonvulsant activities.
2-Cyano-3,4-dihydro-4-oxoquinazoline: Synthesized by the reaction of cyanogens with anthranilic acid, it has applications in various chemical syntheses.
Uniqueness
Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate stands out due to its unique ester group, which allows for further functionalization and derivatization. This makes it a versatile compound for developing new derivatives with enhanced biological activities.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-(4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)7-8-15-9-14-11-6-4-3-5-10(11)13(15)17/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
BSYGJLWVXQKGFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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